Tranylcypromine hydrochloride

説明

Historical Context of Monoamine Oxidase Inhibitor Research

The field of monoamine oxidase inhibitor research originated serendipitously in the early 1950s. psychiatrictimes.compsychiatrictimes.com Researchers investigating treatments for tuberculosis observed that the drug iproniazid (B1672159) induced significant mood elevation in patients. psychiatrictimes.comwikipedia.org Subsequent investigation revealed that iproniazid's antidepressant properties stemmed from its inhibition of the monoamine oxidase enzyme. wikipedia.org This discovery led to the formulation of the monoamine theory of depression, which posits that a deficit in monoamine neurotransmitters is a key factor in the pathophysiology of depressive disorders. researchgate.net

Iproniazid was the first MAOI to be used clinically for depression, earning the name "psychic energizer". psychiatrictimes.comcambridge.org Its introduction in 1958 marked the beginning of the first generation of antidepressant drugs. scirp.org This initial period saw the rapid development of other MAOIs, including phenelzine (B1198762) and isocarboxazid. psychiatrictimes.comcambridge.org However, the early enthusiasm was tempered by the discovery of significant adverse effects, most notably hypertensive crises triggered by the consumption of tyramine-rich foods (the "cheese effect") and instances of liver toxicity associated with hydrazine-based MAOIs like iproniazid. psychiatrictimes.comscirp.org These challenges spurred further research into developing MAOIs with different chemical structures and improved safety profiles, which eventually led to the development of reversible and more selective inhibitors. wikipedia.org

Evolution of Tranylcypromine (B92988) Hydrochloride within Psychopharmacology Research

Tranylcypromine was developed as a non-hydrazine derivative, distinguishing it structurally from early MAOIs like iproniazid. wikipedia.orgpsychiatrictimes.com This was considered a significant advancement, as it was hoped that the non-hydrazine structure would confer a more acceptable therapeutic index. wikipedia.org Following the discovery of its MAO-inhibiting properties in 1959, tranylcypromine was introduced for clinical use in the United Kingdom in 1960 and approved in the United States in 1961. wikipedia.org

Early clinical research focused on establishing its efficacy in treating major depression. regionostergotland.se Numerous studies throughout the 1960s and beyond compared tranylcypromine to other available treatments, including tricyclic antidepressants (TCAs) and electroconvulsive therapy (ECT). researchgate.netpsychotropical.com A meta-analysis of controlled studies confirmed that tranylcypromine is significantly more effective than a placebo. researchgate.net Research also highlighted its particular effectiveness in what is described as "atypical depression". researchgate.netebi.ac.uk Over the decades, its role has been firmly established in the management of treatment-resistant depression (TRD), for patients who have not responded to other classes of antidepressants like SSRIs or TCAs. researchgate.netphillyintegrative.comresearchgate.net

Table 1: Selected Research Findings on the Efficacy of Tranylcypromine in Comparative Studies

| Year/Study Type | Comparison Group(s) | Key Research Finding | Citation |

|---|---|---|---|

| Meta-analysis | Placebo | Tranylcypromine demonstrated superiority over placebo in treating depression. | researchgate.net |

| Meta-analysis | Other Antidepressants | Efficacy was found to be equal to other established antidepressants in comparative trials. | researchgate.net |

| 1998 Double-Blind Study | Brofaromine (B1663282) | In patients with treatment-resistant depression, tranylcypromine and brofaromine showed no significant differences in efficacy. | karger.com |

| STAR*D Report | Venlafaxine (B1195380) + Mirtazapine | In highly treatment-resistant depression, remission rates were not statistically different between tranylcypromine and the combination of venlafaxine and mirtazapine. | nih.gov |

| 1995 Double-Blind Crossover Study | Imipramine (B1671792) | In a crossover study of nonresponders with anergic bipolar depression, tranylcypromine was found to be significantly more effective than imipramine. | researchgate.net |

Contemporary Significance and Research Trajectory of Tranylcypromine Hydrochloride

In current psychopharmacological research, this compound remains a significant compound, primarily due to its robust efficacy in treatment-resistant depression (TRD). who.intphillyintegrative.com Modern studies continue to affirm its value for patients who have failed multiple trials of other antidepressants. phillyintegrative.com A 2023 meta-analysis reported an average response rate of 58% for tranylcypromine in patients with TRD, a notably high figure compared to other antidepressant classes in the same population. phillyintegrative.com Its broad mechanism of action, increasing serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), is believed to contribute to this effectiveness in complex cases. who.intphillyintegrative.com

The research trajectory for tranylcypromine is expanding beyond its traditional use. Scientists are investigating its other biochemical properties, including its action as an inhibitor of lysine-specific histone demethylase 1 (LSD1). wikipedia.orgmdpi.comrndsystems.com This enzymatic inhibition suggests potential applications in other fields, and analogues of tranylcypromine are being researched for the treatment of certain cancers where LSD1 is highly expressed. wikipedia.org Furthermore, research is exploring its neuroprotective and anti-inflammatory effects. wikipedia.orgmdpi.comnih.gov Studies in animal models have shown that tranylcypromine can modulate neuroinflammatory responses, suggesting it could be a potential therapeutic agent for neuroinflammation-related diseases. mdpi.comnih.gov

Table 2: Contemporary Research Areas for this compound

| Research Area | Key Finding or Hypothesis | Citation |

|---|---|---|

| Treatment-Resistant Depression (TRD) | Maintains high efficacy, with a 2023 meta-analysis showing a 58% response rate in TRD patients. | phillyintegrative.com |

| LSD1 Inhibition | Acts as an irreversible inhibitor of LSD1, a histone demethylase. Analogues are being studied for cancer treatment. | wikipedia.orgrndsystems.com |

| Neuroinflammation | In mouse models, tranylcypromine reduced microglial activation and levels of proinflammatory cytokines, suggesting anti-inflammatory properties. | mdpi.comnih.gov |

| Neuroprotection | May have neuroprotective properties applicable to Parkinson's disease, similar to other MAO-B inhibitors. | wikipedia.org |

| Endocannabinoid System | Chronic treatment in animal studies was found to alter endocannabinoid content in a region-specific manner, differing from the effects of SSRIs. | nih.gov |

Structure

2D Structure

3D Structure of Parent

特性

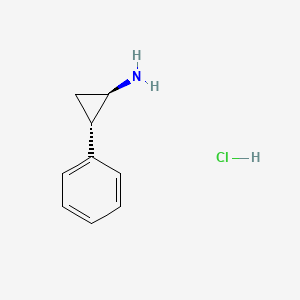

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047781 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1986-47-6, 37388-05-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into Tranylcypromine Hydrochloride Action

Monoamine Oxidase Inhibition

The principal mechanism of action for tranylcypromine (B92988) is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters. drugbank.commayoclinic.org Tranylcypromine's interaction with MAO is characterized by its non-selective and irreversible nature. psychiatrictimes.com

Tranylcypromine acts as a non-selective inhibitor, meaning it targets both isoforms of the monoamine oxidase enzyme: MAO-A and MAO-B. psychiatrictimes.compatsnap.com The inhibition is also irreversible because tranylcypromine forms a covalent bond with the enzyme, permanently deactivating it. psychiatrictimes.com This irreversible binding modifies the flavin cofactor at the C4a position, a key component of the enzyme's active site. taylorandfrancis.com Consequently, the restoration of enzymatic activity is not achieved by the drug's clearance from the body but requires the synthesis of new MAO enzymes, a process that can take several days to weeks. psychiatrictimes.compatsnap.com While tranylcypromine has a short pharmacokinetic half-life of about two hours, its pharmacodynamic effects are long-lasting due to this irreversible inhibition. wikipedia.orgresearchgate.net

Although classified as non-selective, research indicates that tranylcypromine exhibits a slight preferential affinity for the MAO-B isoenzyme over MAO-A. wikipedia.orgmdpi.com This preference is quantified by its half-maximal inhibitory concentration (IC50) values, which are lower for MAO-B, indicating a higher potency for this isoform. abcam.com

Table 1: In-Vitro Inhibitory Potency of Tranylcypromine

| Enzyme Isoform | IC50 Value (μM) | Reference |

|---|---|---|

| Monoamine Oxidase-A (MAO-A) | 2.3 | abcam.com |

| Monoamine Oxidase-B (MAO-B) | 0.95 | abcam.com |

By inhibiting both MAO-A and MAO-B, tranylcypromine effectively prevents the breakdown of their primary substrates. patsnap.com This leads to an increased accumulation and availability of several key monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—in presynaptic storage sites and the synapse. drugbank.comwikipedia.orgmedsafe.govt.nz The elevation of these neurotransmitters is considered the foundation of its pharmacological activity. medsafe.govt.nz Furthermore, tranylcypromine administration results in a significant, often dramatic, increase in the brain concentrations of a class of neurochemicals known as trace amines. taylorandfrancis.comnih.govcbg-meb.nl These include 2-phenylethylamine, tryptamine (B22526), and tyramine (B21549). cbg-meb.nlnih.gov

Table 2: Effect of Tranylcypromine on Neurotransmitter and Trace Amine Levels

| Substance | Effect of Tranylcypromine | Primary Metabolizing Enzyme(s) | Reference |

|---|---|---|---|

| Serotonin | Increased | MAO-A | psychiatrictimes.comwikipedia.org |

| Norepinephrine | Increased | MAO-A | psychiatrictimes.comwikipedia.org |

| Dopamine | Increased | MAO-A and MAO-B | drugbank.compsychiatrictimes.com |

| Trace Amines (e.g., Phenylethylamine, Tryptamine) | Markedly Increased | MAO-B (preferentially for phenylethylamine) | wikipedia.orgcbg-meb.nlnih.gov |

MAO-A is the primary enzyme responsible for the catabolism of serotonin. psychiatrictimes.comnih.gov By irreversibly inhibiting MAO-A, tranylcypromine leads to a substantial increase in the brain's serotonin levels. wikipedia.org This elevation in available serotonin enhances serotonergic neurotransmission throughout the central nervous system. drugbank.comdrugbank.com The increased concentration of serotonin in the synapse allows for greater activation of postsynaptic serotonin receptors, thereby modulating various physiological and psychological processes regulated by the serotonergic system. elifesciences.orgcuni.cz

Norepinephrine is also a primary substrate for MAO-A. psychiatrictimes.comnih.gov Tranylcypromine's inhibition of this enzyme increases the availability of norepinephrine in the nervous system. medsafe.govt.nzdrugbank.com This leads to enhanced noradrenergic neurotransmission. cuni.cz In addition to its MAO-inhibiting properties, some research suggests that at higher therapeutic doses, tranylcypromine may also function as a norepinephrine reuptake inhibitor, further potentiating noradrenergic signaling. wikipedia.orgresearchgate.netpsychiatryonline.org

Dopamine is metabolized by both MAO-A and MAO-B. drugbank.compsychiatrictimes.comnih.gov The non-selective inhibition of both enzyme isoforms by tranylcypromine results in a significant augmentation of dopaminergic neurotransmission. wikipedia.orgnih.gov This ability to increase dopamine levels is a distinguishing feature compared to other classes of antidepressants, such as selective serotonin reuptake inhibitors. nih.gov Studies have shown that long-term treatment with tranylcypromine enhances the functional activity of the dopamine system, specifically by increasing the behavioral responses mediated by D2-like dopamine receptors. psu.edu

Impact on Presynaptic Monoamine Levels: Serotonin, Norepinephrine, Dopamine, and Trace Amines

Role of Trace Amines and Endogenous Amphetamine-like Properties

Tranylcypromine's structural similarity to amphetamine contributes to some of its pharmacological properties. nih.govdrugbank.com This resemblance allows it to influence the levels of trace amines, such as phenylethylamine, which is sometimes referred to as an "endogenous amphetamine". nih.govresearchgate.net By inhibiting monoamine oxidase (MAO), tranylcypromine leads to a significant increase in the brain concentrations of trace amines, including tyramine, octopamine (B1677172), and tryptamine. taylorandfrancis.comwikipedia.orgcbg-meb.nl

Norepinephrine Reuptake Inhibition at Higher Concentrations

In addition to its primary role as a monoamine oxidase inhibitor, tranylcypromine also functions as a norepinephrine reuptake inhibitor, particularly at higher therapeutic concentrations. nih.govtaylorandfrancis.com This action is attributed to its binding to the norepinephrine transporter (NET), which is responsible for clearing norepinephrine from the synaptic cleft. nih.gov By inhibiting NET, tranylcypromine increases the extracellular levels of norepinephrine, enhancing noradrenergic neurotransmission. drugbank.comnih.gov This dual mechanism of MAO inhibition and norepinephrine reuptake inhibition is a distinctive feature of tranylcypromine's pharmacological profile. taylorandfrancis.com

Lysine-Specific Demethylase 1 (LSD1/BHC110) Inhibition

Beyond its effects on neurotransmitter levels, tranylcypromine hydrochloride is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as BHC110. bio-techne.comrndsystems.com LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. nih.govnih.gov This inhibitory action on LSD1 represents a distinct and significant aspect of tranylcypromine's mechanism. nih.govcaymanchem.com

Table 1: Inhibitory Activity of Tranylcypromine

| Target | IC50 (µM) | Type of Inhibition |

|---|---|---|

| LSD1/BHC110 | < 2 - 20.7 | Irreversible, Mechanism-Based |

| MAO-A | 2.3 | Irreversible |

| MAO-B | 0.95 | Irreversible |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources. caymanchem.commedchemexpress.com

Irreversible Mechanism-Based Inhibition of LSD1

Tranylcypromine acts as an irreversible, mechanism-based inhibitor of LSD1. caymanchem.commedchemexpress.com This means that the enzyme itself processes tranylcypromine, leading to the generation of a reactive intermediate that covalently bonds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgucl.ac.uk The cyclopropylamine (B47189) moiety of tranylcypromine is key to this process. acs.org The interaction involves the transfer of an electron to the FAD cofactor, leading to the opening of the cyclopropyl (B3062369) ring and the formation of a stable covalent adduct. acs.orgucl.ac.uk This covalent modification permanently inactivates the LSD1 enzyme. acs.orgmdpi.com Structural studies have confirmed the formation of this FAD-tranylcypromine adduct within the active site of LSD1. acs.orgnih.gov

Effects on Histone Demethylation (H3K4)

LSD1 specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1 and H3K4me2), which are generally associated with active gene transcription. nih.govnih.gov By inhibiting LSD1, tranylcypromine prevents the demethylation of H3K4. nih.govcaymanchem.com This leads to a global increase in the levels of H3K4 methylation within cells. nih.govactivemotif.com This alteration of histone methylation status is a direct epigenetic consequence of LSD1 inhibition by tranylcypromine. researchgate.net In some contexts, LSD1 can also demethylate H3K9, and this activity is also blocked by tranylcypromine. nih.govsigmaaldrich.com

Transcriptional Activity Modulation of LSD1 Target Genes

The inhibition of LSD1 and the subsequent increase in H3K4 methylation lead to changes in the expression of LSD1 target genes. activemotif.com Since H3K4 methylation is an activating mark, inhibiting its removal can lead to the de-repression or activation of gene transcription. nih.gov For example, treatment of embryonal carcinoma cells with tranylcypromine resulted in the transcriptional de-repression of the LSD1 target genes Egr1 and Oct4. nih.govactivemotif.com In acute myeloid leukemia (AML) cells, LSD1 inhibition by tranylcypromine derivatives was shown to interfere with the GFI1-mediated repression of PU.1 target genes, leading to the expression of genes that promote cell differentiation. nih.govresearchgate.net The modulation of gene expression can be specific to the cellular context and the particular genes regulated by LSD1 in that cell type. For instance, LSD1 is involved in repressing the telomerase reverse transcriptase (hTERT) gene, and its inhibition by tranylcypromine can lead to hTERT upregulation. plos.org

Epigenetic Regulatory Pathways

The inhibition of LSD1 by tranylcypromine impacts broader epigenetic regulatory pathways. frontiersin.org LSD1 does not act in isolation but as part of large multi-protein complexes, such as the CoREST complex, which help to guide its activity to specific genomic locations. nih.govsigmaaldrich.com By inactivating the catalytic component of these complexes, tranylcypromine can alter the epigenetic landscape and influence cellular processes like differentiation, proliferation, and inflammation. nih.govfrontiersin.org For example, the inhibition of LSD1 by tranylcypromine has been shown to suppress angiogenesis and ferroptosis by affecting the HIF-1α pathway in certain models. frontiersin.orgnih.gov These findings underscore that tranylcypromine's effects are mediated through its ability to modulate complex epigenetic networks that are fundamental to cell fate and function. arvojournals.org

Cytochrome P450 Enzyme System Interactions

This compound, beyond its well-established role as a monoamine oxidase inhibitor, demonstrates significant interactions with the cytochrome P450 (CYP) enzyme system. This family of enzymes is central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. The inhibitory effects of tranylcypromine on specific CYP isoforms carry important consequences for drug metabolism and the potential for drug-drug interactions.

Research has identified tranylcypromine as a potent and notably selective inhibitor of certain cytochrome P450 enzymes, with CYP2A6 and CYP46A1 being prominent examples.

CYP2A6 Inhibition:

Tranylcypromine has been consistently shown to be a potent inhibitor of CYP2A6. selleckchem.comresearchgate.netbevital.nomdpi.compharmgkb.orgnih.govcore.ac.uk This inhibition is of a competitive nature, meaning tranylcypromine vies with other substrates for the active site of the enzyme. researchgate.netbevital.nomdpi.compharmgkb.org The potency of this inhibition is underscored by low micromolar and even nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values reported across various in vitro studies. selleckchem.comresearchgate.netpsu.edu

Studies using cDNA-expressing microsomes have reported a Ki of 0.08 µM for tranylcypromine with CYP2A6. selleckchem.comresearchgate.netnih.gov In human liver microsomes, the Ki has been reported as 0.2 µM, with an IC50 value for the inhibition of coumarin (B35378) 7-hydroxylation (a marker of CYP2A6 activity) being 0.42 µM. selleckchem.comnih.govpsu.edu The inhibitory action of tranylcypromine on CYP2A6 is stereoselective. The R-(+)-enantiomer is a more potent inhibitor than the S-(-)-enantiomer. selleckchem.comresearchgate.net Specifically, the apparent Ki values for the R-(+), the racemic (±), and the S-(-) forms of tranylcypromine in inhibiting nicotine (B1678760) metabolism by CYP2A6 are 0.05 µM, 0.08 µM, and 2.0 µM, respectively. selleckchem.comresearchgate.net This demonstrates a significant difference in the inhibitory potential between the two stereoisomers.

Table 1: In Vitro Inhibition of CYP2A6 by Tranylcypromine

| System | Substrate | Inhibition Metric | Value (µM) | Type of Inhibition |

|---|---|---|---|---|

| cDNA-expressing microsomes | - | Ki | 0.08 | - |

| Human Liver Microsomes | - | Ki | 0.2 | - |

| Human Liver Microsomes | Coumarin | IC50 | 0.42 | Mixed |

| Human Liver Microsomes | Nicotine | Ki (R-(+)-Tranylcypromine) | 0.05 | Competitive |

| Human Liver Microsomes | Nicotine | Ki ((±)-Tranylcypromine) | 0.08 | Competitive |

| Human Liver Microsomes | Nicotine | Ki (S-(-)-Tranylcypromine) | 2.0 | Competitive |

CYP46A1 Inhibition:

Tranylcypromine also inhibits CYP46A1, an enzyme primarily located in the brain that plays a crucial role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol. wikipedia.orgnih.govebi.ac.ukchemrxiv.orgresearchgate.netgoogle.compnas.orgnih.gov It has been identified as a strong inhibitor of this enzyme, demonstrating nanomolar affinity in in vitro studies. wikipedia.orgnih.govebi.ac.ukpnas.orgnih.gov

A significant breakthrough in understanding this interaction came from a study that successfully co-crystallized tranylcypromine with CYP46A1. nih.govebi.ac.uknih.gov The resulting X-ray crystal structure, determined at a resolution of 2.15 Å, revealed the precise binding mechanism. nih.govebi.ac.uknih.govacs.org The structure shows that tranylcypromine binds within the active site of the enzyme, with its nitrogen atom directly coordinating with the heme iron of the cytochrome P450. nih.govebi.ac.uknih.gov This direct interaction is a hallmark of a type II spectral response observed in P450 enzymes and is indicative of a potent inhibitory effect. nih.govpnas.org In one study, cholesterol hydroxylase activity was undetectable in the presence of tranylcypromine. pnas.org The binding affinity of tranylcypromine for CYP46A1 has been reported with a dissociation constant (Kd) of 7 ± 2 nM. pnas.org

The inhibition of specific CYP isoforms by tranylcypromine has significant implications for drug metabolism research and clinical pharmacology.

The potent and selective inhibition of CYP2A6 is of particular interest. selleckchem.comresearchgate.netbevital.nomdpi.compharmgkb.orgnih.govcore.ac.uknih.govwikipedia.orgscbt.compsychiatryonline.org CYP2A6 is the primary enzyme responsible for the metabolism of nicotine. nih.govwikipedia.org Therefore, its inhibition by tranylcypromine can lead to reduced clearance and increased plasma concentrations of nicotine in individuals who use tobacco products. wikipedia.org This interaction highlights the potential for clinically significant drug-drug interactions. wikipedia.org Furthermore, the selectivity of tranylcypromine for CYP2A6 makes it a valuable tool in in vitro research to delineate the metabolic pathways of new chemical entities and to characterize the function of this specific P450 enzyme. nih.govpsu.edu

The inhibition of CYP46A1 by tranylcypromine opens up avenues for research in neuroscience and neuropharmacology. wikipedia.orgnih.govebi.ac.ukchemrxiv.orgresearchgate.netgoogle.compnas.orgnih.gov Given that CYP46A1 is the principal enzyme for cholesterol elimination from the brain, its modulation could have therapeutic potential in neurodegenerative disorders where cholesterol homeostasis is disrupted. chemrxiv.orgpnas.org The ability of tranylcypromine to inhibit this enzyme suggests that it, or its derivatives, could be investigated as potential therapeutic agents for such conditions. chemrxiv.org The detailed structural information from the co-crystallization studies provides a template for the rational design of novel and even more potent and selective CYP46A1 inhibitors. nih.govebi.ac.uknih.govacs.org This is a critical area of research, as manipulating brain cholesterol metabolism could offer new strategies for treating a range of neurological diseases. chemrxiv.orgpnas.org

Pharmacodynamic Research of Tranylcypromine Hydrochloride

Duration of Pharmacological Effect Post-Elimination

Tranylcypromine (B92988) hydrochloride exhibits a notable disparity between its pharmacokinetic and pharmacodynamic profiles. While the drug is absorbed and eliminated relatively quickly from the body, its clinical and physiological effects are significantly more prolonged. nih.govnih.gov

The pharmacokinetic half-life of tranylcypromine is approximately 1.5 to 3 hours. nih.govnih.govmedscape.com However, its primary mechanism of action involves the irreversible inhibition of the monoamine oxidase (MAO) enzyme. nih.govwikipedia.orgpatsnap.com This irreversible binding means that the pharmacological effect is not terminated by the elimination of the drug from the bloodstream but rather by the synthesis of new MAO enzymes by the body. patsnap.com Consequently, the pharmacodynamic effects can persist for several days to weeks after discontinuation of the drug. wikipedia.orgpsychdb.com Recovery of monoamine oxidase activity typically occurs within 3 to 5 days, though some reports suggest it can take up to two weeks for therapeutic effects and interactions to cease. medscape.comfda.govmedsafe.govt.nz

Pharmacokinetic vs. Pharmacodynamic Half-Life of Tranylcypromine

| Parameter | Duration | Reference |

|---|---|---|

| Pharmacokinetic Half-Life (t½) | ~1.5 - 3 hours | nih.govmedscape.com |

| Pharmacodynamic Effect Duration | Several days to 2 weeks | medscape.comwikipedia.orgpsychdb.com |

| MAO Enzyme Recovery | 3 - 5 days | fda.govmedsafe.govt.nz |

Neurotransmitter Homeostasis Restoration

Tranylcypromine's fundamental effect is the inhibition of both MAO-A and MAO-B isoforms, enzymes responsible for the degradation of several key neurotransmitters. patsnap.comdrugbank.com This non-selective and irreversible inhibition leads to an increased synaptic availability of monoamines, which is central to its therapeutic action. wikipedia.orgpsychiatry-psychopharmacology.com By preventing their breakdown, tranylcypromine effectively restores levels of several neurotransmitters implicated in mood regulation. karger.comcpn.or.kr

The primary neurotransmitters affected include:

Serotonin (B10506) (5-HT): Increased levels are thought to alleviate symptoms of depression. drugbank.compsychiatry-psychopharmacology.com

Norepinephrine (B1679862) (Noradrenaline): Elevated concentrations contribute to its antidepressant effects. medscape.comdrugbank.com

Dopamine (B1211576): Increased availability is another key component of its mechanism. medscape.compsychiatry-psychopharmacology.com

Epinephrine (Adrenaline): Levels of this monoamine are also increased. drugbank.com

Trace Amines: A marked increase in the availability of trace amines such as phenylethylamine and tryptamine (B22526) is also observed. nih.govwikipedia.org

This broad-spectrum elevation of monoamines helps to re-establish neurotransmitter homeostasis in brain circuits where these signaling molecules are deficient. karger.com

Neurotransmitters Affected by Tranylcypromine

| Neurotransmitter | Effect of Tranylcypromine | Reference |

|---|---|---|

| Serotonin | Increased Availability | medscape.comwikipedia.org |

| Norepinephrine | Increased Availability | medscape.comwikipedia.org |

| Dopamine | Increased Availability | medscape.comwikipedia.org |

| Epinephrine | Increased Availability | medscape.comdrugbank.com |

| Trace Amines (e.g., Phenylethylamine) | Increased Availability | nih.govwikipedia.org |

Receptor Regulation and Plasticity Research

GABA(B)-Receptor Upregulation

A notable finding in pharmacodynamic research is the effect of tranylcypromine on the γ-aminobutyric acid (GABA) system, specifically the GABA(B) receptors. Chronic treatment with tranylcypromine has been shown to upregulate GABA(B) receptors and increase their activity in the cerebral cortex and hippocampus. cbg-meb.nlnih.govebi.ac.ukresearchgate.net

Research in rat models has provided specific insights:

Chronic administration leads to an upregulation of GABA(B) receptors in the frontal cortex. cbg-meb.nl

It selectively increases the expression of the GABA(B1a) subunit in the hippocampus. nih.gov Some studies also report an increase in the GABA(B2) subunit expression in the hippocampus. cbg-meb.nl

This upregulation is functionally significant, as tranylcypromine treatment enhances the response to baclofen, a GABA(B)-receptor agonist. cbg-meb.nl

These findings suggest that modulation of the GABAergic system is a key component of tranylcypromine's action, potentially contributing to its therapeutic effects. nih.gov

Effects of Tranylcypromine on GABA(B) Receptor Subunits in Rat Hippocampus

| Receptor Subunit | Effect of Chronic Tranylcypromine | Reference |

|---|---|---|

| GABA(B1a) | Selectively Increased Expression | cbg-meb.nlnih.gov |

| GABA(B1b) | No Consistent Effect | nih.gov |

| GABA(B2) | Increased Expression | cbg-meb.nl |

Modulation of Phospholipid Metabolism

Tranylcypromine also influences the metabolism of phospholipids, which are crucial components of neuronal membranes and play a vital role in signal transduction. nih.govresearchgate.net Abnormalities in phospholipid metabolism have been linked to the pathophysiology of depressive disorders. cbg-meb.nl Research indicates that tranylcypromine affects the arachidonic acid cascade, a key signaling pathway involving phospholipids. cbg-meb.nl Furthermore, it has been found to inhibit prostacyclin synthase, which results in decreased production of prostacyclin (PGI2). cbg-meb.nl This modulation of essential lipid signaling pathways represents another dimension of its complex pharmacodynamic profile. nih.gov

Neurotrophic Factor Enhancement and Neuroplasticity Inducers

A growing body of evidence suggests that tranylcypromine promotes neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. nih.govpsychiatry-psychopharmacology.comscirp.org This is partly achieved through the enhancement of neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. nih.govscirp.org

Key findings in this area include:

Brain-Derived Neurotrophic Factor (BDNF): Tranylcypromine treatment has been shown to increase the mRNA and protein levels of BDNF in the hippocampus. nih.gov BDNF is critical for synaptic plasticity, neuronal survival, and the structural integrity of the brain. scirp.orgmdpi.com Interestingly, this effect appears to be dependent on the central uptake of peripheral insulin-like growth factor-1 (IGF-1). nih.gov

Signaling Pathways: The drug activates intracellular signaling pathways associated with neuronal survival and plasticity. In rat hippocampal neurons, tranylcypromine was found to increase the phosphorylation of Akt and ERK, upstream regulators that stimulate the mTOR signaling pathway. oup.com Activation of the mTOR pathway is linked to the synthesis of proteins required for forming new synapses. oup.com

Synaptic Proteins: Consistent with its role in promoting plasticity, tranylcypromine increases the levels of synaptic proteins such as PSD-95 (a postsynaptic protein) and synaptophysin (a presynaptic vesicle protein). oup.com This suggests the drug may induce the formation of new synapses and promote dendritic outgrowth in hippocampal neurons, effects that are blocked by mTOR inhibitors. oup.com

These actions on neurotrophic factors and signaling cascades that govern neuroplasticity are thought to be crucial for the long-term therapeutic effects of tranylcypromine. nih.govpsychiatry-psychopharmacology.com

Tranylcypromine's Influence on Neuroplasticity-Related Molecules

| Molecule/Pathway | Effect | Reference |

|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Increased mRNA and protein levels | nih.gov |

| Insulin-like Growth Factor-1 (IGF-1) | Uptake is essential for BDNF increase | nih.gov |

| mTOR Signaling Pathway | Activation/Increased Phosphorylation | oup.com |

| Akt and ERK | Increased Phosphorylation | oup.com |

| PSD-95 and Synaptophysin | Increased Levels | oup.com |

| GAP-43 (Axon Growth Protein) | Enhanced Transcription | nih.gov |

Pharmacokinetic Research Paradigms for Tranylcypromine Hydrochloride

Absorption Dynamics and Interindividual Variability

Tranylcypromine (B92988) is readily absorbed from the gastrointestinal tract after oral administration. medsafe.govt.nzmedicines.org.ukpsychdb.com Peak plasma concentrations are typically reached within 0.5 to 3.5 hours. hpra.ienih.gov For individuals on chronic therapy, an average maximum plasma level of 112 ng/ml has been observed two hours after a single 20 mg dose. mpa.sehpra.ie

A notable characteristic of tranylcypromine's absorption is its potential for a biphasic pattern in some individuals. nih.govdrugbank.comnih.gov This involves an initial peak plasma concentration around one hour, followed by a secondary peak within two to three hours. drugbank.comnih.gov It has been hypothesized that this biphasic absorption could be due to the differential absorption rates of the drug's stereoisomers, although this requires further research for confirmation. drugbank.comnih.gov The plasma concentration of the (-)-isomer is consistently observed to be higher than that of the (+)-isomer. hpra.ie

Significant interindividual variability in absorption and metabolism exists, leading to a wide range of plasma concentrations among patients receiving standard doses. oup.com This variability underscores the importance of individualized therapeutic approaches.

| Parameter | Value | Source(s) |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours | hpra.ienih.gov |

| Peak Plasma Concentration (Cmax) after 20 mg dose | 50 - 200 ng/mL | wikipedia.org |

| Average Cmax in chronic users (20 mg dose) | 112 ng/mL | mpa.sehpra.ie |

| Biphasic Absorption | Observed in some individuals, with peaks at ~1 hr and 2-3 hrs | nih.govdrugbank.comnih.gov |

Distribution Characteristics and Volume of Distribution Research

Following absorption, tranylcypromine is widely distributed throughout the body. medsafe.govt.nzpsychdb.com Research indicates a volume of distribution ranging from 1.1 to 5.7 L/kg of body weight. hpra.iedrugbank.comnih.gov This relatively large volume of distribution suggests that the drug is not confined to the bloodstream and distributes into various tissues. It is also known that tranylcypromine is excreted in breast milk. hpra.ie

| Parameter | Value | Source(s) |

| Volume of Distribution (Vd) | 1.1 - 5.7 L/kg | hpra.iedrugbank.comnih.gov |

Metabolic Pathways and Metabolite Characterization

Tranylcypromine undergoes extensive metabolism, primarily in the liver. drugbank.comnih.govnih.gov The biotransformation process involves several key pathways, leading to the formation of various metabolites.

Hepatic Biotransformation Processes

The liver is the primary site of tranylcypromine metabolism. drugbank.comnih.gov The main metabolic processes include ring hydroxylation and N-acetylation. nih.govnih.govresearchgate.net Tranylcypromine has been found to inhibit several cytochrome P450 enzymes, including CYP2A6, at therapeutic concentrations. nih.govwikipedia.org While it can also inhibit CYP2C19, CYP2C9, CYP2D6, CYP3A4, and CYP2B6, clinically significant interactions at typical doses are considered uncommon. nih.gov The potential for interaction with CYP2C19 may be more relevant for individuals who are poor metabolizers of substrates for this enzyme. nih.gov The idea that amphetamine might be a metabolite has been a topic of debate, but most studies have concluded that this does not occur. wikipedia.orgnih.govnih.gov

Identification and Potency of Active and Inactive Metabolites (e.g., 4-hydroxytranylcypromine (B217116), N-acetyltranylcypromine)

The primary metabolites of tranylcypromine that have been identified are 4-hydroxytranylcypromine and N-acetyltranylcypromine. hpra.iewikipedia.orgnih.gov Another metabolite, N-acetyl-4-hydroxytranylcypromine, has also been identified. wikipedia.orgcbg-meb.nl

These metabolites are known to be less potent monoamine oxidase inhibitors than the parent compound, tranylcypromine. wikipedia.orgwikiwand.com Preliminary studies have indicated that both 4-hydroxytranylcypromine and N-acetyltranylcypromine retain some MAO-inhibiting properties, with a slight preference for inhibiting MAO-A over MAO-B, but they are weaker than tranylcypromine in this regard. cbg-meb.nlresearchgate.net More quantitative data on these metabolites are still needed to fully understand their clinical significance. researchgate.netresearchgate.net In animal studies, N-acetyltranylcypromine was found to be the major metabolite. cdnsciencepub.com

| Metabolite | Potency Compared to Tranylcypromine | Source(s) |

| 4-hydroxytranylcypromine | Less potent MAO inhibitor | wikipedia.orgcbg-meb.nlwikiwand.com |

| N-acetyltranylcypromine | Less potent MAO inhibitor | wikipedia.orgwikiwand.comresearchgate.net |

| N-acetyl-4-hydroxytranylcypromine | Identified as a metabolite | wikipedia.orgcbg-meb.nl |

Elimination Pathways and Excretion Research

Tranylcypromine and its metabolites are primarily excreted in the urine. medsafe.govt.nzpsychdb.comnih.gov The elimination of tranylcypromine is rapid, with a half-life of approximately 1.5 to 3.2 hours in individuals with normal kidney and liver function. drugbank.comnih.gov Despite this short half-life, its pharmacodynamic effects are long-lasting due to the irreversible inhibition of the MAO enzyme. wikipedia.org

Only a small fraction, about 4%, of a dose is excreted in the urine as unchanged tranylcypromine. hpra.ie The majority of the drug is eliminated as metabolites, including hippuric acid and benzoic acid, which are excreted through the bile and, particularly, the kidneys. hpra.iehpra.ie The renal excretion of tranylcypromine is pH-dependent, with a lower (more acidic) urine pH facilitating its excretion. hpra.iehpra.ie Complete excretion of the drug and its metabolites occurs within 24 hours of the last dose. hpra.iedrugs.com

| Parameter | Value | Source(s) |

| Primary Route of Elimination | Urine | medsafe.govt.nzpsychdb.comnih.gov |

| Elimination Half-life (t½) | 1.5 - 3.2 hours | drugbank.comnih.gov |

| Unchanged Drug in Urine | ~4% | hpra.ie |

| Excretion Timeframe | Within 24 hours | hpra.iedrugs.com |

| pH-dependent Excretion | Yes, lower pH facilitates excretion | hpra.iehpra.ie |

Neurobiological and Neurochemical Investigations

Monoamine System Dynamics and Interactions

Tranylcypromine's primary mechanism of action involves the irreversible inhibition of both MAO-A and MAO-B isoenzymes. drugbank.commedchemexpress.com This inhibition leads to a significant increase in the synaptic availability of key monoamine neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). drugbank.comnih.gov By blocking the metabolic breakdown of these neurotransmitters, tranylcypromine (B92988) enhances their signaling in the brain, a process believed to be central to its therapeutic effects. drugbank.com

The inhibition of MAO-A is considered particularly relevant for its antidepressant activity. drugbank.com At higher therapeutic doses, tranylcypromine also exhibits norepinephrine reuptake inhibition, further augmenting noradrenergic neurotransmission. nih.govresearchgate.net The elevation of these monoamines, along with trace amines like phenylethylamine, contributes to downstream neuroplastic changes. nih.gov

Synaptic Plasticity and Neurogenesis Research

Chronic administration of tranylcypromine has been shown to influence synaptic plasticity and promote neurogenesis, particularly within the hippocampus. nih.govmdpi.com These effects are thought to be a downstream consequence of enhanced monoaminergic signaling. researchgate.net

Research indicates that long-term treatment with tranylcypromine can increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus and cortical areas. mdpi.com BDNF is a key molecule involved in neuronal survival, growth, and the formation of new synapses. mdpi.com The upregulation of BDNF is a shared characteristic among various antidepressant treatments and is believed to contribute to their therapeutic efficacy by counteracting the negative effects of stress on the brain. nih.govmdpi.com Specifically, chronic use of MAOIs like tranylcypromine can increase cell proliferation in the hippocampus. nih.gov Studies using high-speed imaging have revealed that while chronic stress can dampen neuronal signal flow through the hippocampus, antidepressants, including tranylcypromine, can counteract this impairment. frontiersin.orgmpg.de

Endocannabinoid System Modulation

Recent investigations have highlighted the interaction between tranylcypromine and the endocannabinoid system, a crucial neuromodulatory system involved in regulating emotion and stress. researchgate.netnih.gov

Studies in animal models have demonstrated that chronic treatment with tranylcypromine significantly reduces the tissue content of the endocannabinoid anandamide (B1667382) (N-arachidonylethanolamine or AEA) in several brain regions, including the prefrontal cortex, hippocampus, and hypothalamus. researchgate.netnih.gov This reduction in AEA levels is a distinct effect of tranylcypromine and is not observed with all classes of antidepressants. nih.gov The decrease in AEA may be linked to the enhancement of dopaminergic signaling, as dopamine has been shown to modulate AEA levels. nih.gov

In contrast to its effect on AEA, tranylcypromine treatment has been found to increase the levels of another major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), specifically in the prefrontal cortex. researchgate.netnih.govamazonaws.com This reciprocal regulation of AEA and 2-AG suggests a complex interplay. nih.gov The downregulation of AEA in the prefrontal cortex by tranylcypromine might lead to a compensatory increase in 2-AG activity. nih.gov

Table 1: Effects of Chronic Tranylcypromine Treatment on Endocannabinoid Levels in Rat Brain Regions

| Brain Region | Anandamide (AEA) Change | 2-Arachidonoylglycerol (2-AG) Change |

|---|---|---|

| Prefrontal Cortex | Decreased researchgate.netnih.gov | Increased researchgate.netnih.govamazonaws.com |

| Hippocampus | Decreased researchgate.netnih.gov | No significant change nih.gov |

| Hypothalamus | Decreased researchgate.netnih.gov | No significant change nih.gov |

Stress Response System Modulation (e.g., Corticotropin Releasing Factor)

Tranylcypromine has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. Chronic administration of tranylcypromine can lead to a reduced stress-induced hypersecretion of corticotropin-releasing factor (CRF). nih.govresearchgate.net CRF is a key peptide that initiates the stress cascade. psu.edu

Research in animal models indicates that four-week treatment with tranylcypromine can attenuate the increase in CRF synthesis in the paraventricular nucleus of the hypothalamus following acute stress. psu.edu This suggests that chronic antidepressant treatment may diminish the sensitivity of CRF neurons to stressors rather than altering their baseline activity. psu.edu During stressful situations, the hypothalamus releases CRF, which elevates cortisol levels; this process is often dysregulated in individuals with depression. mdpi.commdpi.com

Stereoisomeric Differences in Neurotransmitter Modulation and Behavioral Effects

Tranylcypromine is a racemic mixture, meaning it consists of two stereoisomers (enantiomers): a (+)-isomer (d-tranylcypromine) and a (-)-isomer (l-tranylcypromine). nih.govnih.gov These stereoisomers exhibit distinct neurochemical and behavioral profiles. nih.gov

Biochemical and pharmacological studies suggest that the d-isomer primarily influences tryptaminergic (serotonin) neurotransmission, while the l-isomer has a more pronounced effect on catecholaminergic (norepinephrine and dopamine) systems. nih.gov These differences translate to distinct behavioral effects in animal models. The d-isomer has been associated with stereotypic behavior and head twitches, whereas the l-isomer tends to enhance locomotor activity and can induce aggressive behavior. nih.gov This stereoselectivity highlights the nuanced and complex pharmacology of tranylcypromine beyond its general MAO-inhibiting properties. nih.govcapes.gov.br

Table 2: Stereoisomeric Effects of Tranylcypromine

| Stereoisomer | Primary Neurotransmitter System Affected | Observed Behavioral Effects in Rats |

|---|---|---|

| d-tranylcypromine | Tryptaminergic (Serotonin) nih.gov | Stereotypic behavior, head twitches, enhanced extensor hindlimb reflexes nih.gov |

| l-tranylcypromine | Catecholaminergic (Norepinephrine, Dopamine) nih.gov | Enhanced locomotor activity, aggressive behavior nih.gov |

d-Stereoisomer Effects on Tryptaminergic Neurotransmission and Stereotypic Behavior

The d-stereoisomer of tranylcypromine primarily influences tryptaminergic neurotransmission. nih.gov This is evidenced by its capacity to induce specific behaviors and physiological responses associated with the serotonin system. nih.govnih.gov

In animal models, particularly in rats, the administration of the d-isomer of tranylcypromine has been shown to produce stereotypic behaviors. nih.govthieme-connect.com These behaviors include repetitive, patterned movements such as side-to-side body movements, "piano-playing" motions with the forepaws, backward circling, and adduction of the hind legs. thieme-connect.com Additionally, the d-isomer is known to cause head twitches, a behavioral response often linked to serotonergic activation. nih.govthieme-connect.com

Further supporting its role in tryptaminergic pathways, studies on spinal rats have demonstrated that both racemic tranylcypromine (dl-TCP) and its d-stereoisomer (d-TCP) can elicit a hindlimb extensor reflex. nih.gov This reflex is considered a reliable indicator of enhanced tryptaminergic neurotransmission. nih.gov The failure of the l-isomer to produce this reflex underscores the stereoselective nature of this effect. nih.gov The observed actions of the d-isomer suggest both direct and indirect interactions with tryptaminergic systems. nih.govechemi.com

| Behavioral and Physiological Effects of Tranylcypromine d-Stereoisomer |

| Induces stereotypic behavior (e.g., side-to-side movements, backward circling) |

| Causes head twitches |

| Enhances extensor hindlimb reflexes |

| Alters effects of reserpine (B192253) on locomotor activity |

l-Stereoisomer Effects on Catecholaminergic Neurotransmission and Locomotor Activity

In contrast to its d-counterpart, the l-stereoisomer of tranylcypromine predominantly affects catecholaminergic neurotransmission, which includes dopamine and norepinephrine pathways. nih.govthieme-connect.com This stereoselective action results in a different set of behavioral outcomes.

Studies have shown that the l-isomer significantly enhances both vertical and horizontal locomotor activity in rats. nih.govthieme-connect.com This increase in general movement is a key distinction from the stereotypic, patterned behaviors induced by the d-isomer. thieme-connect.com Furthermore, the l-isomer has been observed to cause aggressive behavior in animal models. nih.gov

Notably, the l-isomer does not influence hindlimb reflexes or produce head twitches, further differentiating its neurochemical profile from the d-isomer. nih.govthieme-connect.com The molecular structure of the l-isomer of tranylcypromine shows a resemblance to the biologically active isomer of apomorphine, a known dopaminergic agonist, which is consistent with its effects on catecholaminergic systems. thieme-connect.com

| Behavioral Effects of Tranylcypromine l-Stereoisomer |

| Enhances vertical locomotor activity |

| Enhances horizontal locomotor activity |

| Causes aggressive behavior |

| Does not influence hindlimb reflexes |

| Does not produce head twitches |

Interactions with Toll-like Receptors (TLRs) and Intracellular Signaling Pathways (e.g., ERK, STAT3, NF-κB)

Recent research has illuminated the immunomodulatory properties of tranylcypromine, highlighting its interactions with Toll-like receptors (TLRs) and downstream intracellular signaling pathways. nih.govresearchgate.net These interactions are particularly relevant in the context of neuroinflammation.

Studies have demonstrated that tranylcypromine can modulate neuroinflammatory responses mediated by lipopolysaccharide (LPS), a component of bacterial cell walls that activates TLR4. nih.govresearchgate.net In microglial cells, tranylcypromine has been found to suppress LPS-induced production of proinflammatory cytokines such as IL-1β and IL-6. nih.gov This effect is achieved, at least in part, by modulating the TLR4/ERK/STAT3 signaling pathway. nih.govresearchgate.net

Specifically, tranylcypromine has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling cascade. nih.govoup.comoup.com By inhibiting ERK activation, tranylcypromine can decrease the downstream signaling that leads to the production of inflammatory mediators. nih.gov

Furthermore, tranylcypromine influences the activation of transcription factors such as Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). nih.gov Research indicates that tranylcypromine can suppress the phosphorylation and nuclear translocation of both p-STAT3 and p-NF-κB in microglial cells following an inflammatory stimulus. nih.gov However, some studies have reported that in certain contexts, tranylcypromine did not alter LPS-mediated NF-κB signaling in the hippocampus of rats. frontiersin.orgnih.gov This suggests that the effects of tranylcypromine on NF-κB may be cell-type or brain-region specific. frontiersin.orgnih.gov

The interaction with the JAK2/STAT3 pathway has also been explored, with findings indicating that tranylcypromine can influence this pathway, which is involved in angiogenesis and inflammation. frontiersin.org

Clinical Research Findings and Therapeutic Efficacy Studies

Efficacy in Major Depressive Disorder (MDD)

Tranylcypromine (B92988) is recognized for its role in treating major depressive disorder (MDD). wikipedia.orgnih.gov A meta-analysis of controlled clinical trials demonstrated that tranylcypromine is superior to placebo for depression. nih.govresearchgate.net Further analysis of its efficacy has focused on specific subtypes of depression and in cases where other treatments have failed.

Meta-Analysis: Tranylcypromine vs. Tricyclic Antidepressants (TCAs)

Summary of findings from a meta-analysis of 8 controlled studies comparing the efficacy of tranylcypromine and TCAs in major depression.

| Comparison | Number of Studies Analyzed | Key Finding | Statistical Measure (Example) | Reference |

|---|---|---|---|---|

| Tranylcypromine vs. TCAs (Overall) | 8 | Tranylcypromine demonstrated significant superiority over TCAs in the primary analysis. | Pooled logOR: 0.480 | nih.govpsychotropical.com |

| Tranylcypromine vs. TCAs (Robustness Check) | 10 (8 + 2 hypothetical) | The result remained robust even after including data from two additional studies with continuous endpoints. | Pooled logOR: 0.350 | psychotropical.compsychotropical.com |

| Subgroup Analysis | N/A | The overall superiority of tranylcypromine was determined by its strong performance in studies of psychomotor-retarded depression. | Visual inspection of forest plots | nih.govpsychotropical.compsychotropical.com |

Clinical evidence strongly suggests that tranylcypromine may have a particular advantage in treating depression characterized by psychomotor retardation, also referred to as anergic depression. nih.govpsychotropical.compsychotropical.com This subtype involves symptoms such as a loss of initiative, volitional inhibition (anergia), and anhedonia. frontiersin.org Analysis of comparative trials indicates that the observed superiority of tranylcypromine over TCAs is largely attributable to two studies focused on this specific depressive subtype. nih.govpsychotropical.comresearchgate.netpsychotropical.com Examination of data from controlled trials revealed that predictors of a favorable response to tranylcypromine included greater initial severity of psychomotor retardation. nih.gov This specific efficacy aligns with the pharmacological profile of tranylcypromine, particularly its dopaminergic effects. psychotropical.com

Tranylcypromine has demonstrated notable efficacy in the treatment of atypical depression, a subtype characterized by mood reactivity, significant weight gain or increase in appetite, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity. wikipedia.orgpsychiatryonline.org Research suggests that MAOIs as a class are superior for treating atypical depression. mdedge.comthe-hospitalist.org Controlled trials have shown tranylcypromine to be more effective than both placebo and the tricyclic antidepressant imipramine (B1671792) for this condition. psychiatryonline.org One study comparing phenelzine (B1198762), imipramine, and placebo in patients with atypical depression found response rates of 71%, 50%, and 28%, respectively, with phenelzine being superior to imipramine. psychiatrist.com Tranylcypromine is considered an important therapeutic option for patients with atypical depression. nih.govpsychotropical.com The specific responsiveness of this depression subtype to MAOIs may be linked to underlying biological mechanisms, as some evidence suggests that individuals with atypical depression may have high MAO activity. psychiatryonline.org

Tranylcypromine is frequently considered a therapeutic option for treatment-resistant depression (TRD), which is defined as depression that has not responded to adequate trials of other antidepressants. nih.govcbg-meb.nl Meta-analyses have confirmed its efficacy in this population. nih.govresearchgate.net In studies of patients with TRD who had previously not responded to TCAs and selective serotonin (B10506) reuptake inhibitors (SSRIs), tranylcypromine was found to be superior to placebo. nih.govresearchgate.net It has also shown equal efficacy to other MAOIs in this patient group. nih.govresearchgate.net In one double-blind study of severely depressed inpatients who had not responded to TCAs or fluvoxamine, 44% of patients responded to tranylcypromine, showing no significant difference in efficacy compared to phenelzine (47% response rate). psychiatrist.com Another study comparing tranylcypromine to the selective MAO-A inhibitor brofaromine (B1663282) in patients resistant to TCAs found no significant difference in efficacy, with 5 of 17 patients responding to tranylcypromine. nih.gov Research also indicates that tranylcypromine can be effective even in patients who have not responded to electroconvulsive therapy (ECT). psychiatryonline.org

Selected Efficacy Studies of Tranylcypromine in Treatment-Resistant Depression (TRD)

Summary of response rates from various clinical trials investigating tranylcypromine in patients who have not responded to prior antidepressant treatments.

| Study Design | Comparator | Patient Population | Tranylcypromine Response Rate | Comparator Response Rate | Reference |

|---|---|---|---|---|---|

| Meta-Analysis (1 study) | Placebo | TRD after TCAs/SSRIs | Superior to Placebo | N/A | nih.govresearchgate.net |

| Double-Blind, 5-week trial | Phenelzine | 77 inpatients with MDD resistant to TCAs or fluvoxamine | 44% (17 of 39) | 47% (18 of 38) | psychiatrist.com |

| Double-Blind trial | Brofaromine | 39 inpatients with MDD resistant to TCAs | 29% (5 of 17) | 45% (10 of 22) | nih.gov |

| Retrospective Cohort Study | N/A (Augmentation with Amitriptyline) | ECT nonresponders (N=25) | No recurrent major depressive episodes during follow-up | N/A | psychiatryonline.org |

Efficacy in Anxiety Disorders

Beyond its use in depressive disorders, the therapeutic potential of tranylcypromine hydrochloride has been explored in the context of anxiety disorders. wikipedia.org

Tranylcypromine has been shown to be an effective treatment for panic disorder, including cases with comorbid social anxiety disorder. wikipedia.orgnih.govpsychiatryinvestigation.orgpsychiatryinvestigation.orgresearchgate.net A double-blind, 12-week comparative study investigated the efficacy of two different daily doses of tranylcypromine in patients with panic disorder and comorbid social anxiety disorder. nih.gov At the end of the study, a significant reduction in panic attacks from baseline was observed in both groups. researchgate.netnih.gov Over 68% of patients in each group became completely free of panic attacks. psychiatryinvestigation.orgnih.gov While both doses were effective for panic symptoms, the higher dose showed greater efficacy for the comorbid social anxiety symptoms. nih.gov Reviews of clinical trials have confirmed that tranylcypromine is an effective drug for patients with panic disorder. psychiatryinvestigation.orgpsychiatryinvestigation.orgresearchgate.net

Tranylcypromine Efficacy in Panic Disorder with Comorbid Social Anxiety

Results from a 12-week double-blind trial comparing two dose levels of tranylcypromine.

| Dose Group | Number of Patients | Reduction in Panic Attacks from Baseline | Percentage of Patients Panic-Free at 12 Weeks | Reference |

|---|---|---|---|---|

| 30 mg/day | 19 | 69.6% | 68.4% | nih.gov |

| 60 mg/day | 17 | 74.8% | 70.6% | nih.gov |

Obsessive-Compulsive Disorder (OCD) Research

Tranylcypromine, a monoamine oxidase inhibitor (MAOI), has been investigated for its efficacy in treating Obsessive-Compulsive Disorder (OCD), particularly in cases that are resistant to other treatments. nih.gov While selective serotonin reuptake inhibitors (SSRIs) are generally considered the first-line pharmacotherapy for OCD, research suggests a role for MAOIs like tranylcypromine in certain patient populations. nih.gov

Early case reports and some studies from the 1980s indicated that tranylcypromine could be effective in reducing OCD symptoms. researchgate.netnih.gov For instance, some research highlighted that significant therapeutic effects in OCD were achieved with higher dosages of certain antidepressants, including tranylcypromine. researchgate.net The serotonergic hypothesis of OCD, which posits that dysregulation of the serotonin system is a key factor in the disorder's development, provides a theoretical basis for the use of MAOIs, as they increase the synaptic availability of serotonin. researchgate.netoup.com

One report detailed six cases of OCD treated with tranylcypromine, with satisfactory results observed in four of the patients. researchgate.net Another case study reported the rapid and dramatic improvement of a patient with severe OCD upon treatment with tranylcypromine. nih.govkarger.com These findings, though based on small sample sizes, suggest that tranylcypromine may be a viable option for some individuals with OCD. researchgate.net

More recent discussions and case series continue to explore the potential of MAOIs for treatment-resistant OCD. nih.govresearchgate.net The rationale for their use often stems from the need for alternative therapeutic strategies when patients fail to respond to standard treatments. nih.gov

| Study Type | Key Findings | Citations |

| Case Report | Rapid and significant improvement in severe OCD symptoms. | nih.govkarger.com |

| Case Series (n=6) | Satisfactory outcomes in 4 out of 6 patients with OCD. | researchgate.net |

| Review | Suggests MAOIs have a role in OCD treatment, especially at higher doses. | researchgate.net |

| Case Series (n=9, Phenelzine) | In treatment-resistant OCD, 3 patients had marked improvement, 3 had some improvement, and 3 had minimal or no improvement with another MAOI, phenelzine. | nih.gov |

Efficacy in Attention Deficit Hyperactivity Disorder (ADHD)

Research has also explored the efficacy of tranylcypromine in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). wikipedia.orgadhdonline.com Some studies suggest that MAOIs can be an effective treatment for the core symptoms of ADHD. psychiatry-research-eg.comadditudemag.com

An open clinical trial involving twenty-seven children with a DSM-III-R diagnosis of ADHD found that tranylcypromine was effective in reducing hyperactivity. psychiatry-research-eg.com A comparison of pre- and post-medication assessments using the Conners Abbreviated Hyperactivity Rating Scale showed a statistically significant difference. psychiatry-research-eg.com

In a double-blind, cross-over study, fourteen boys with ADD with Hyperactivity were treated with either dextroamphetamine sulfate (B86663) or an MAOI (eight of whom received tranylcypromine sulfate). The study found that the MAOIs provided immediate and clinically significant benefits that were indistinguishable from those of dextroamphetamine. nih.gov This suggests that for some patients, tranylcypromine could be a viable alternative to stimulant medications. psychiatry-research-eg.comnih.gov The mechanism of action is thought to involve the modulation of multiple neurotransmitter systems. nih.gov

It is noted that while stimulants are often the first-line treatment for ADHD, their availability can be restricted in some regions, prompting research into alternative medications like tranylcypromine. psychiatry-research-eg.com

| Study Design | Participant Group | Key Findings | Citations |

| Open Clinical Trial | 27 children with ADHD | Statistically significant reduction in hyperactivity scores on the Conners Abbreviated Hyperactivity Rating Scale. | psychiatry-research-eg.com |

| Double-Blind, Cross-Over Study | 14 boys with ADD with Hyperactivity | Tranylcypromine was clinically indistinguishable from dextroamphetamine in its immediate and significant benefits. | nih.gov |

Combination Therapy Research

The use of tranylcypromine in combination with other psychotropic medications has been investigated for treatment-resistant conditions.

Concomitant Use with Antipsychotic Medications for Schizophrenia with Negative Symptoms

The adjunctive use of antidepressants with antipsychotic medications is a strategy explored for managing the negative symptoms of schizophrenia, which include blunted affect, alogia, and avolition. cambridge.orgcabidigitallibrary.org While various antidepressants have been studied, research specifically on tranylcypromine in this context provides some noteworthy findings.

A retrospective analysis of 53 patients treated with a combination of a second-generation antipsychotic and tranylcypromine reported improvement in negative symptoms in 43% of patients after an average of 9 weeks of treatment. researchgate.net A notable improvement was seen in reduced activity. researchgate.net The study suggested that this combination could be a reasonable approach for schizophrenia with predominant negative symptoms, particularly after other antidepressants have failed. researchgate.net

A meta-analysis of seven controlled studies of add-on tranylcypromine for schizophrenia with predominant negative symptoms found a positive effect size. researchgate.netnih.govtandfonline.com The analysis of a subset of four prospective, parallel-comparison studies showed a significant benefit of adding tranylcypromine to antipsychotic medication versus antipsychotic monotherapy. nih.gov The therapeutic effect of adjunctive tranylcypromine in this context may be related to its strong dopaminergic activity. nih.gov

| Study Design | Participant Group | Key Findings | Citations |

| Retrospective Analysis | 53 patients with schizophrenia and negative symptoms | 43% showed improvement in negative symptoms with add-on tranylcypromine to a second-generation antipsychotic. | researchgate.net |

| Meta-analysis | Patients with schizophrenia and predominant negative symptoms from 7 controlled studies | Add-on tranylcypromine was superior to antipsychotic monotherapy in improving negative symptoms. | researchgate.netnih.govtandfonline.com |

Combination with Tricyclic Antidepressants (e.g., Amitriptyline) for Treatment-Resistant Depression

The combination of a monoamine oxidase inhibitor like tranylcypromine with a tricyclic antidepressant (TCA) such as amitriptyline (B1667244) has been explored for treatment-resistant depression (TRD). umich.edunih.govthe-hospitalist.org This combination is generally approached with caution due to the potential for adverse effects. psychiatrictimes.comcambridge.org

A retrospective cohort study of 31 patients with electroconvulsive therapy-resistant major depressive disorder (ECT-r MDD) treated with a combination of amitriptyline and tranylcypromine found that 80.6% of the patients met response criteria within the first 12 weeks. nih.govresearchgate.net In a long-term follow-up of the responders, none experienced a recurring depressive episode. nih.govresearchgate.net

However, other studies have yielded more mixed results. One double-blind controlled trial found no significant advantage of the amitriptyline-tranylcypromine combination over either drug used alone in a group of patients with depression that was not necessarily treatment-resistant. cambridge.org Another study in a similar patient population also failed to show the superiority of the combination therapy. cambridge.org The efficacy of this combination may be more pronounced in individuals with severe, treatment-refractory depression. umich.edu

Animal studies have also investigated the neurobiological effects of this combination. One study in rats found that the combination of amitriptyline and tranylcypromine produced a greater down-regulation of 5-HT2 receptors compared to amitriptyline alone after 10 days, though this enhanced effect was not consistent at other time points. nih.gov

| Study Design | Participant Group | Key Findings | Citations |

| Retrospective Cohort Study | 31 patients with ECT-resistant major depressive disorder | 80.6% of patients responded to the combination of tranylcypromine and amitriptyline. | nih.govresearchgate.net |

| Double-Blind Controlled Trial | Patients with depression (not necessarily treatment-resistant) | The combination of amitriptyline and tranylcypromine showed no advantage over either drug alone. | cambridge.org |

| Animal Study (Rats) | Sprague-Dawley rats | The combination produced a greater down-regulation of 5-HT2 sites than amitriptyline alone at the 10-day mark. | nih.gov |

Research on Adverse Effects and Pharmacological Interactions

Mechanisms of Hypertensive Crisis

A hypertensive crisis is a severe and rapid increase in blood pressure that can lead to life-threatening complications. patsnap.com With tranylcypromine (B92988), this adverse event is most famously associated with dietary indiscretions and interactions with certain medications.

Tyramine (B21549) Interaction and Norepinephrine (B1679862) Release

The "cheese reaction," a term coined due to the high tyramine content in aged cheeses, is a classic example of a food-drug interaction that can precipitate a hypertensive crisis in individuals taking MAOIs like tranylcypromine. geekymedics.comthieme-connect.com

Pathophysiological Cascade:

Inhibition of MAO-A: Tranylcypromine irreversibly inhibits both isoforms of monoamine oxidase, MAO-A and MAO-B. geekymedics.comnih.gov MAO-A is predominantly found in the gastrointestinal tract and liver and is responsible for the metabolism of dietary amines, including tyramine. unboundmedicine.com

Tyramine Absorption: In the absence of MAO-A inhibition, ingested tyramine is effectively metabolized in the gut and liver, preventing its systemic absorption. unboundmedicine.com However, when MAO-A is inhibited by tranylcypromine, tyramine from consumed foods and beverages bypasses this first-pass metabolism and enters the systemic circulation. unboundmedicine.comscielo.br

Displacement of Norepinephrine: Tyramine is structurally similar to norepinephrine and is taken up into sympathetic nerve terminals by the norepinephrine transporter (NET). psychotropical.com Once inside the neuron, tyramine acts as a "false neurotransmitter," displacing stored norepinephrine from synaptic vesicles into the synaptic cleft. psychotropical.com

Vasoconstriction and Hypertensive Crisis: The sudden and massive release of norepinephrine into the circulation leads to potent stimulation of adrenergic receptors on blood vessels, causing widespread vasoconstriction and a dramatic increase in blood pressure, culminating in a hypertensive crisis. psychotropical.comnih.gov

Table 1: Pathophysiological Cascade of Tyramine-Induced Hypertensive Crisis with Tranylcypromine Hydrochloride

| Step | Event | Mechanism | Consequence |

|---|---|---|---|

| 1 | Inhibition of MAO-A | Tranylcypromine irreversibly binds to and inactivates MAO-A in the gut and liver. | Decreased metabolism of dietary tyramine. |

| 2 | Tyramine Absorption | Ingested tyramine is absorbed intact into the systemic circulation. | Elevated plasma tyramine levels. |

| 3 | Norepinephrine Displacement | Tyramine is taken up into sympathetic nerve terminals and displaces norepinephrine from storage vesicles. | Massive release of norepinephrine into the synapse. |

| 4 | Hypertensive Crisis | Norepinephrine stimulates adrenergic receptors on blood vessels. | Severe vasoconstriction and a rapid, dangerous rise in blood pressure. |

Interaction with Indirect Sympathomimetic Drugs

Indirect-acting sympathomimetic amines, found in many over-the-counter cold and allergy medications, as well as in some prescription drugs, can also trigger a hypertensive crisis when co-administered with tranylcypromine. psychiatrypodcast.comdrugs.com

Pathophysiological Cascade:

Enhanced Norepinephrine Stores: The inhibition of MAO by tranylcypromine leads to an accumulation of norepinephrine within the storage vesicles of sympathetic neurons. psychiatrypodcast.comdrugs.com

Increased Norepinephrine Release: Indirect sympathomimetics, such as pseudoephedrine and ephedrine, function by promoting the release of endogenous catecholamines, including norepinephrine, from these nerve terminals. psychiatrypodcast.commedscape.com

Synergistic Effect: The combination of increased norepinephrine stores due to MAO inhibition and the enhanced release of norepinephrine caused by the indirect sympathomimetic drug results in a synergistic and excessive release of this potent vasoconstrictor into the synapse. psychiatrypodcast.comdrugs.com

Hypertensive Crisis: This flood of norepinephrine overwhelms the system, leading to a severe hypertensive reaction, similar to that seen with the tyramine interaction. psychiatrypodcast.com

Table 2: Examples of Indirect Sympathomimetic Drugs Interacting with this compound

| Drug Class | Examples |

|---|---|

| Decongestants | Pseudoephedrine, Phenylephrine, Ephedrine |

| Stimulants | Amphetamine, Methylphenidate, Diethylpropion |

| Anorectics | Phentermine |

Mechanisms of Serotonin (B10506) Syndrome

Serotonin syndrome, also known as serotonin toxicity, is a potentially life-threatening condition caused by an excess of serotonergic activity in the central nervous system (CNS). geekymedics.comopenanesthesia.org This syndrome is a significant risk when tranylcypromine is combined with other drugs that enhance serotonin levels. nih.gov

Interaction with Serotonin-Enhancing Pharmacological Agents

The co-administration of tranylcypromine with a wide range of serotonergic drugs is contraindicated due to the high risk of precipitating serotonin syndrome. medscape.comfda.gov

Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These drugs block the reuptake of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft. When combined with tranylcypromine, which prevents the breakdown of serotonin, the result is a massive increase in synaptic serotonin. psychiatrypodcast.comopenanesthesia.org

Tricyclic Antidepressants (TCAs): Many TCAs, particularly clomipramine (B1669221) and imipramine (B1671792), also inhibit the reuptake of serotonin. psychiatrypodcast.com Their combination with tranylcypromine poses a similar risk to that of SSRIs and SNRIs. psychiatrypodcast.com

Dextromethorphan: This common cough suppressant is a serotonin reuptake inhibitor and an NMDA receptor antagonist. Its serotonergic activity is sufficient to cause serotonin syndrome when combined with an MAOI. medscape.comnih.gov

Meperidine: This opioid analgesic has weak serotonin reuptake inhibiting properties. The interaction with MAOIs can lead to severe serotonin syndrome, characterized by agitation, hyperthermia, and cardiovascular instability. openanesthesia.orgmedscape.com

Pathophysiological Cascade